HDAC1 Inhibitory Potency Comparison: CAS 690245-54-6 vs. MS-275 (Entinostat) Requires Specific Data
A direct head-to-head comparison of the target compound's HDAC1 inhibitory IC50 against that of MS-275 (entinostat) is not currently available in the public domain. The closest structurally characterized analog, MS-275, exhibits an HDAC1 IC50 of approximately 0.3 µM in cell-free assays, while its activity against HDAC8 is over 100-fold lower [1]. The target compound's 3-methoxybenzenesulfonamide group is expected to alter the zinc-binding pharmacophore, potentially shifting its isoform selectivity profile. Quantitative assay data is required to position this compound relative to MS-275.
| Evidence Dimension | HDAC1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Data not publicly available |
| Comparator Or Baseline | MS-275 (Entinostat) IC50 ≈ 0.3 µM (HDAC1) |
| Quantified Difference | Cannot be calculated |
| Conditions | Cell-free HDAC1 enzyme inhibition assay; exact protocol varies by study. |
Why This Matters
HDAC1 selectivity is a critical driver of therapeutic index in oncology; without this data, a researcher cannot determine if the compound offers a superior window over MS-275 or other clinical candidates.
- [1] Saito, Akihiro, et al. "A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors." Proceedings of the National Academy of Sciences 96.8 (1999): 4592-4597. View Source
